Moxidectin vs. Ivermectin: Superior Single-Dose Efficacy in a Scabies Porcine Model
In a preclinical porcine model of scabies, a single oral dose of moxidectin (0.3 mg/kg) demonstrated 100% efficacy in eliminating mites, with no recurrence of infection through the end of the 47-day study. In contrast, a two-dose regimen of ivermectin (0.2 mg/kg, administered on days 0 and 14) achieved only 62% efficacy (range 26-100%), with one treated pig remaining infected at study termination [1]. This superior long-lasting efficacy was attributed to a significantly longer pharmacokinetic persistence of moxidectin in both plasma and skin, which was reported to be approximately 9 times greater than that of ivermectin [1].
| Evidence Dimension | Parasitological Cure Rate |
|---|---|
| Target Compound Data | 100% (4/4 pigs mite-free, sustained to Day 47) |
| Comparator Or Baseline | Ivermectin: 62% (range 26-100%) (1/4 pigs remained infected to Day 47) |
| Quantified Difference | +38% absolute increase in cure rate |
| Conditions | Porcine model naturally infested with Sarcoptes scabiei; Single oral dose MOX 0.3 mg/kg vs. two oral doses IVM 0.2 mg/kg on Days 0 and 14; Assessment up to Day 47 post-treatment. |
Why This Matters
For research or industrial applications focused on eradicating ectoparasitic infestations with a single intervention, moxidectin provides a quantifiable and substantial efficacy advantage over a standard two-dose ivermectin regimen.
- [1] Bernigaud, C., et al. (2016). Preclinical Study of Single-Dose Moxidectin, a New Oral Treatment for Scabies: Efficacy, Safety, and Pharmacokinetics Compared to Two-Dose Ivermectin in a Porcine Model. PLoS Neglected Tropical Diseases, 10(10), e0005030. View Source
